molecular formula C14H15NO3 B3869974 methyl (2E,4E)-2-benzamidohexa-2,4-dienoate

methyl (2E,4E)-2-benzamidohexa-2,4-dienoate

Cat. No.: B3869974
M. Wt: 245.27 g/mol
InChI Key: AMMPNXUCQQSXSE-QMAXVLQRSA-N
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Description

Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate is an organic compound characterized by its unique structure, which includes a benzamido group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,4E)-2-benzamidohexa-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the use of diazomethane as a methylating agent, which reacts with the carboxylic acid to form the methyl ester . The reaction is usually carried out under mild conditions to prevent isomerization of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic esterification using methanol and an acid catalyst. The reaction conditions are optimized to achieve high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated esters.

Scientific Research Applications

Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E,4E)-2-benzamidohexa-2,4-dienoate involves its interaction with molecular targets through its conjugated diene system and benzamido group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E,4E)-2-benzamidohexa-2,4-dienoate is unique due to its combination of a conjugated diene system and a benzamido group, which provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

methyl (2E,4E)-2-benzamidohexa-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-4-10-12(14(17)18-2)15-13(16)11-8-6-5-7-9-11/h3-10H,1-2H3,(H,15,16)/b4-3+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPNXUCQQSXSE-QMAXVLQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C(=O)OC)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2E,4E)-2-benzamidohexa-2,4-dienoate

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